molecular formula C20H13N5O5 B11096363 6-Amino-4-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11096363
M. Wt: 403.3 g/mol
InChI Key: CKJGMRLCLXPHSD-UHFFFAOYSA-N
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Description

6-AMINO-4-(1,3-BENZODIOXOL-5-YL)-3-(4-NITROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(1,3-BENZODIOXOL-5-YL)-3-(4-NITROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-keto ester.

    Cyclization: The intermediate product undergoes cyclization with a suitable aldehyde to form the dihydropyrano[2,3-c]pyrazole core.

    Functionalization: Introduction of the amino, benzodioxolyl, nitrophenyl, and cyanide groups through various substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-(1,3-BENZODIOXOL-5-YL)-3-(4-NITROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, dichloromethane, water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity and potential as a drug candidate.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-AMINO-4-(1,3-BENZODIOXOL-5-YL)-3-(4-NITROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Interaction: Interaction with cellular receptors to modulate biological responses.

    Pathway Modulation: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dihydropyrano[2,3-c]pyrazoles: A class of compounds with similar core structures.

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety.

    Nitrophenyl Compounds: Compounds with nitrophenyl groups.

Uniqueness

6-AMINO-4-(1,3-BENZODIOXOL-5-YL)-3-(4-NITROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C20H13N5O5

Molecular Weight

403.3 g/mol

IUPAC Name

6-amino-4-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H13N5O5/c21-8-13-16(11-3-6-14-15(7-11)29-9-28-14)17-18(23-24-20(17)30-19(13)22)10-1-4-12(5-2-10)25(26)27/h1-7,16H,9,22H2,(H,23,24)

InChI Key

CKJGMRLCLXPHSD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)[N+](=O)[O-])N)C#N

Origin of Product

United States

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